

Stability and degradation mechanisms of Methyl 4-O-feruloylquininate.

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Compound of Interest

Compound Name: Methyl 4-O-feruloylquininate

Cat. No.: B15609338

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Technical Support Center: Methyl 4-O-feruloylquininate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of **Methyl 4-O-feruloylquininate**.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of **Methyl 4-O-feruloylquininate**?

A1: The stability of **Methyl 4-O-feruloylquininate** is primarily affected by temperature, pH, and light exposure.^[1] As a phenolic ester, it is susceptible to hydrolysis, isomerization, and oxidation, particularly under harsh conditions.

Q2: How does pH affect the stability of **Methyl 4-O-feruloylquininate**?

A2: While specific data for **Methyl 4-O-feruloylquininate** is limited, studies on structurally similar chlorogenic acids, like 5-O-caffeoylquinic acid (5-CQA), indicate that stability is pH-dependent. Generally, acidic conditions promote stability, while neutral to alkaline conditions can lead to degradation and isomerization.^{[1][2][3][4][5]} For instance, the degradation rate of 5-CQA increases with higher pH.^{[3][5]}

Q3: What is the expected thermal stability of **Methyl 4-O-feruloylquininate**?

A3: Elevated temperatures significantly accelerate the degradation of feruloylquinic acids.^[1] Significant degradation of these compounds has been observed at temperatures below 120°C, especially in the presence of moisture.^[1] For optimal stability, it is recommended to handle and store the compound at reduced temperatures, such as 4°C for short-term use and -20°C or -80°C for long-term storage.^[1]

Q4: Is **Methyl 4-O-feruloylquininate** sensitive to light?

A4: Phenolic compounds are often susceptible to photodegradation.^[1] It is advisable to protect solutions of **Methyl 4-O-feruloylquininate** from light by using amber vials or by working in a dark environment to prevent potential degradation.

Q5: What are the likely degradation pathways for **Methyl 4-O-feruloylquininate**?

A5: Based on related feruloylquinic acids, the primary degradation pathways are expected to be:

- Hydrolysis: The ester bond linking the ferulic acid and methyl quinate moieties can be cleaved, yielding ferulic acid and methyl quinate.^[1]
- Isomerization: The feruloyl group can migrate to different positions on the quinate ring, especially under neutral to alkaline conditions.^[1]
- Decarboxylation: The liberated ferulic acid can undergo decarboxylation to form 4-vinylguaiacol, a volatile phenolic compound.^[1]

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Loss of compound potency or inconsistent experimental results.	Degradation of Methyl 4-O-feruloylquininate due to improper storage or handling.	Store the solid compound at -20°C or -80°C. Prepare fresh solutions for each experiment and store them at 4°C for short periods, protected from light. Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis.	Isomerization or degradation of the compound.	Analyze the sample immediately after preparation. If storage is necessary, use acidic conditions (e.g., pH 3-5) and low temperatures. Compare the retention times of the unknown peaks with standards of potential degradation products like ferulic acid.
Low recovery of the compound from biological matrices.	Enzymatic or chemical degradation in the matrix.	Optimize extraction conditions by working at low temperatures, using acidic buffers, and adding antioxidants like ascorbic acid. [2][3] Minimize the time between sample collection and analysis.
Discoloration of the compound solution.	Oxidation of the phenolic groups.	Prepare solutions in degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may also help to mitigate oxidation.

Quantitative Data on Stability

While specific quantitative stability data for **Methyl 4-O-feruloylquininate** is not readily available, the following table summarizes the degradation kinetics of 5-O-caffeoylquinic acid (5-CQA), a structurally related chlorogenic acid, under various pH conditions. This data can provide an estimate of the expected stability profile for **Methyl 4-O-feruloylquininate**.

Table 1: Degradation Rate Constants (k) and Half-lives (t_{1/2}) of 5-O-caffeoylquinic acid (5-CQA) at 37°C

pH	Rate Constant (k) (h ⁻¹)	Half-life (t _{1/2}) (h)
5.0	0.001	693.1
6.0	0.003	231.0
7.0	0.025	27.7
7.4	0.062	11.2
8.0	0.168	4.1
9.0	0.431	1.6

Data adapted from studies on 5-O-caffeoylquinic acid and should be used as a reference for the potential behavior of **Methyl 4-O-feruloylquininate**.

Experimental Protocols

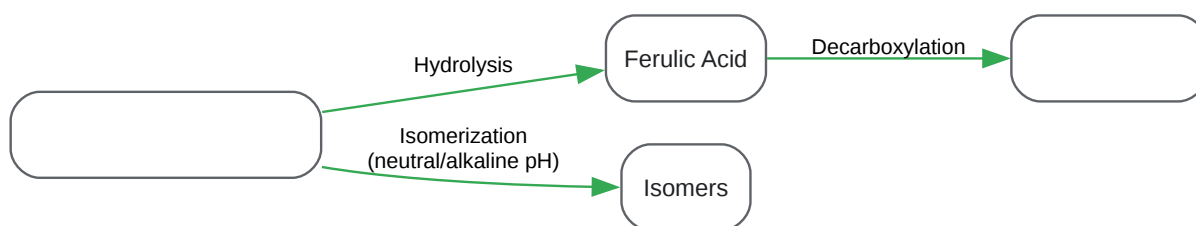
Protocol 1: HPLC Method for Assessing the Stability of **Methyl 4-O-feruloylquininate**

This protocol outlines a general method for monitoring the degradation of **Methyl 4-O-feruloylquininate** over time.

- Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase:
 - Solvent A: Water with 0.1% formic acid.

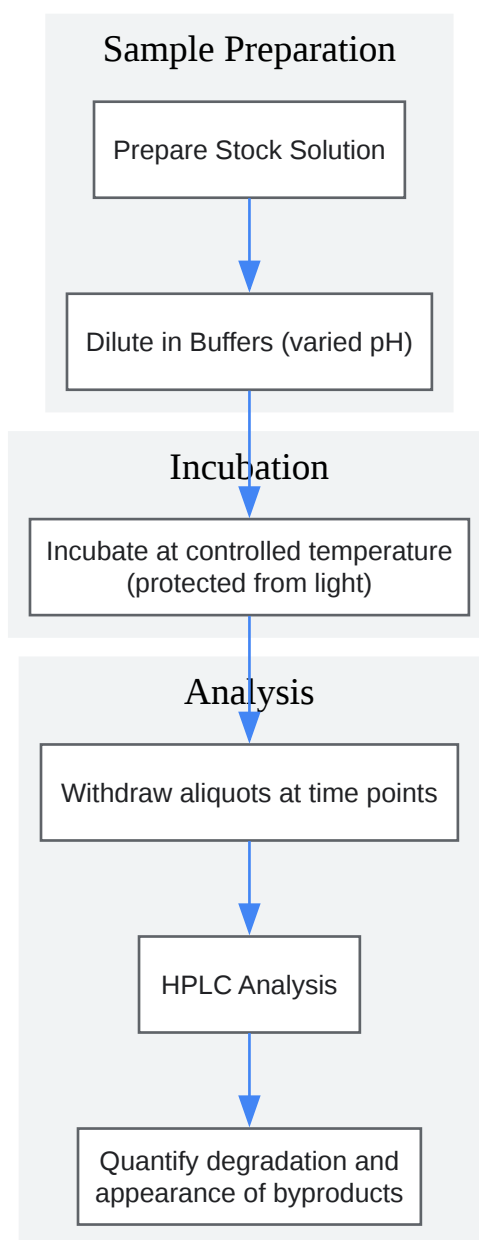
- Solvent B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient could be 10-50% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at the absorbance maximum of **Methyl 4-O-feruloylquininate** (around 325 nm).
- Procedure:
 - Prepare a stock solution of **Methyl 4-O-feruloylquininate** in a suitable solvent (e.g., methanol or DMSO).
 - Dilute the stock solution in buffers of different pH values (e.g., pH 4, 7, and 9).
 - Incubate the solutions at a specific temperature (e.g., 25°C, 37°C, or 50°C), protected from light.
 - At various time points, withdraw an aliquot of each solution and inject it into the HPLC system.
 - Monitor the decrease in the peak area of **Methyl 4-O-feruloylquininate** and the appearance of any new peaks corresponding to degradation products.

Visualizations



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Caption: Putative degradation pathways of **Methyl 4-O-feruloylquininate**.



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Caption: Workflow for a typical stability study of **Methyl 4-O-feruloylquininate**.

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